molecular formula C7H7Cl2N3 B11895076 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

Cat. No.: B11895076
M. Wt: 204.05 g/mol
InChI Key: UIMUTJWUVSNSHG-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with amines under controlled temperature and pressure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-1-2-10-7-5(9)3-11-6(4)7;/h1-3,11H,9H2;1H

InChI Key

UIMUTJWUVSNSHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)N.Cl

Origin of Product

United States

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